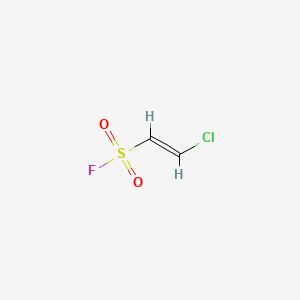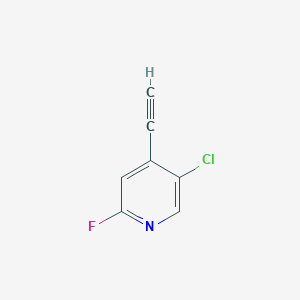
1,2-Dimethyl-3-(propoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-(propoxymethyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, characterized by the presence of two methyl groups and a propoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(propoxymethyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-3-(propoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products Formed:
Halogenated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)chlorobenzene.
Nitrated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)nitrobenzene.
Sulfonated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)benzenesulfonic acid.
Scientific Research Applications
1,2-Dimethyl-3-(propoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of electron-donating groups such as methyl and propoxymethyl enhances the reactivity of the benzene ring towards electrophiles .
Comparison with Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propoxymethyl group.
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups in different positions.
1,4-Dimethylbenzene (p-Xylene): Similar structure but with methyl groups in para positions.
Uniqueness: 1,2-Dimethyl-3-(propoxymethyl)benzene is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,2-dimethyl-3-(propoxymethyl)benzene |
InChI |
InChI=1S/C12H18O/c1-4-8-13-9-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
XPAYNVDVPFOMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13479773.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)


![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
